molecular formula C17H15BrN2OS B10867473 2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Cat. No.: B10867473
M. Wt: 375.3 g/mol
InChI Key: CIMYZZCMXAMXOO-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide: is a heterocyclic compound with a complex structure. Let’s break it down:

    Structure: It consists of a benzamide core (benzene ring with an amide functional group) attached to a thiophene ring (a five-membered heterocycle containing sulfur) via a cyano group (CN) and a bromine atom (Br) at specific positions.

Preparation Methods

The synthetic routes for this compound involve several steps. One approach is to start with 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide and then introduce the bromine substituent. The exact conditions and reagents depend on the specific synthetic pathway.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.

    Major Products: The products formed depend on the reaction conditions. For example, reduction could yield a saturated derivative, while oxidation might lead to an oxidized form.

Scientific Research Applications

    Medicinal Chemistry: Thiophenes, including this compound, exhibit diverse therapeutic properties.

    Material Science: Thiophenes are also used in material science due to their unique electronic properties.

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

InChI

InChI=1S/C17H15BrN2OS/c18-14-8-5-4-7-12(14)16(21)20-17-13(10-19)11-6-2-1-3-9-15(11)22-17/h4-5,7-8H,1-3,6,9H2,(H,20,21)

InChI Key

CIMYZZCMXAMXOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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